molecular formula C9H14F3NO3 B1477389 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid CAS No. 2098088-77-6

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid

Cat. No.: B1477389
CAS No.: 2098088-77-6
M. Wt: 241.21 g/mol
InChI Key: YRNJYMXMSIFINV-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14F3NO3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Self-Curable Polyurethane Systems

A study by Wang et al. (2006) explored the synthesis of an azetidine containing compound, specifically 3-azetidinyl propanol, and its incorporation into a polyurethane (PU) prepolymer to create a self-curable aqueous-based PU dispersion. The azetidine end groups allowed for a ring-opening reaction that facilitated the curing process, resulting in a polymeric network structure. This innovative approach highlights the potential of azetidine derivatives in developing new materials with enhanced properties Wang, Chen, Yeh, & Chen, 2006.

Synthesis of Trifluoromethyl-Containing Compounds

In another study, Dao Thi et al. (2018) utilized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks to prepare a variety of CF3-containing aminopropanes, oxazinanes, and aziridines. This work demonstrates the versatility of azetidinone derivatives in synthesizing compounds with potential applications in pharmaceuticals and agrochemicals Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018.

Novel β-Lactam Antibiotics

A notable application in pharmaceuticals is the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated beta-lactam antibiotics by Woulfe and Miller (1985). Their work presents the potential of azetidine derivatives in creating effective treatments against Gram-negative bacteria, showcasing the impact of these compounds on advancing antibiotic development Woulfe & Miller, 1985.

Energetic Material Synthesis

Singh, Sikder, and Sikder (2005) described an improved synthesis of 1,3,3-Trinitroazetidine (TNAZ), an energetic material, exploiting 2-Iodoxy Benzoic Acid (IBX) as an oxidizing agent. This research underscores the role of azetidine derivatives in synthesizing high-energy materials, indicating their broad applicability beyond traditional chemical synthesis and pharmaceuticals Singh, Sikder, & Sikder, 2005.

Properties

IUPAC Name

3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-2-16-8(9(10,11)12)5-13(6-8)4-3-7(14)15/h2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJYMXMSIFINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
Reactant of Route 2
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
Reactant of Route 3
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
Reactant of Route 4
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
Reactant of Route 5
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
Reactant of Route 6
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid

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